

3-pyridylboronic acid pinacol ester molecular weight and formula

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Compound of Interest

3-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-yl)pyridine

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In-Depth Technical Guide: 3-Pyridylboronic Acid Pinacol Ester

For researchers, scientists, and professionals in drug development, 3-pyridylboronic acid pinacol ester is a versatile building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its pyridine moiety is a common feature in many biologically active compounds, making this reagent a valuable tool in medicinal chemistry.

Core Molecular Data

The fundamental properties of 3-pyridylboronic acid pinacol ester are summarized below, providing a clear reference for experimental planning and stoichiometric calculations.



Property	Value	Citations
Molecular Formula	C11H16BNO2	[1][2][3]
Molecular Weight	205.06 g/mol	[1][2][3]
CAS Number	329214-79-1	[1][2]
Appearance	Solid	[2]
Melting Point	102-104.4 °C	[2]

Synthetic Utility and Reaction Pathway

3-Pyridylboronic acid pinacol ester is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a carbon-carbon bond between the pyridine ring and an aryl or vinyl halide/triflate. This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures, which are prevalent in pharmaceuticals.

Logical Workflow of a Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the typical logical workflow for setting up a Suzuki-Miyaura cross-coupling reaction involving 3-pyridylboronic acid pinacol ester.



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Caption: Logical workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following provides a detailed, generalized methodology for a Suzuki-Miyaura cross-coupling reaction using 3-pyridylboronic acid pinacol ester. Specific conditions such as the



choice of catalyst, base, solvent, and reaction temperature may need to be optimized for different substrates.

Materials:

- Aryl or vinyl halide/triflate (1.0 eq)
- 3-Pyridylboronic acid pinacol ester (1.1 1.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 3.0 eq)
- Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, DMF)
- Reaction vessel (e.g., Schlenk flask)
- Inert gas supply (Nitrogen or Argon)
- Standard glassware for workup and purification

Procedure:

- Reaction Setup: To a dry reaction vessel, add the aryl or vinyl halide/triflate, 3-pyridylboronic acid pinacol ester, and the base.
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the anhydrous, degassed solvent via syringe.
- Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C)
 and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or
 GC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the



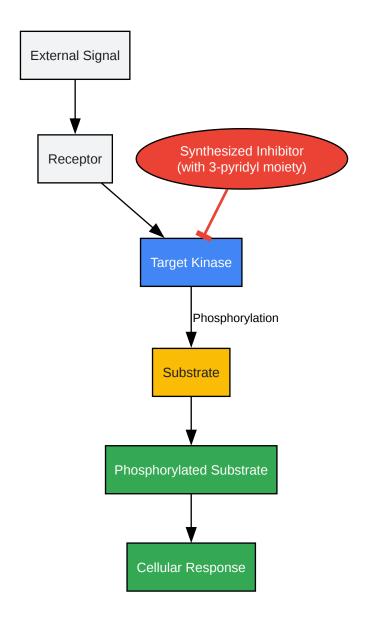
organic layer.

- Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers.
- Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel, to yield the desired coupled product.
- Characterization: Characterize the purified product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its identity and purity.

Signaling Pathway Context: Inhibition of a Hypothetical Kinase

Many kinase inhibitors incorporate a pyridine ring. The synthesis of such inhibitors can be achieved using 3-pyridylboronic acid pinacol ester. The diagram below illustrates a hypothetical signaling pathway where a synthesized inhibitor, incorporating the 3-pyridyl moiety, blocks the action of a kinase.





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Caption: Hypothetical kinase signaling pathway and its inhibition.

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